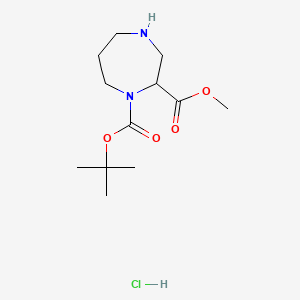![molecular formula C6H2BrClN2S B596181 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole CAS No. 1215206-49-7](/img/structure/B596181.png)
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole
Descripción general
Descripción
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2BrClN2S . It has a molecular weight of 249.52 .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif, like 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole, has been extensively researched . A library of 26 donor-acceptor (D-A) compounds based on this group has been synthesized . The synthesis involved varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is characterized by the presence of a benzo[c][1,2,5]thiadiazole motif . This motif is part of electron donor-acceptor (D-A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole include a molecular weight of 249.52 .Aplicaciones Científicas De Investigación
1. Use as Fluorophores and Visible Light Organophotocatalysts
- Methods of Application : The synthesis, characterisation, and application of a library of 26 D–A compounds based on the BTZ group were reported . By varying the donor groups whilst keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties were systematically modified . These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
- Results or Outcomes : The study demonstrated the potential of these compounds as visible-light organophotocatalysts .
2. Use in Donor-Acceptor Dyes
- Summary of Application : Benzo[c][1,2,5]thiadiazole (BTD) donor acceptor dyes have been of significant interest in recent years as a result of potential applications in organic photovoltaics, dye-sensitized solar cells, and nonlinear optics . These dyes have shown promise in these fields due to a low band gap and highly tunable optical properties .
- Methods of Application : The synthesis, optical characterization and computational modeling of seven benzo[c][1,2,5]thiadiazole (BTD) donor acceptor dyes were reported . These dyes have been studied using electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches .
- Results or Outcomes : The optical spectra are dominated by low energy charge-transfer states; this may be modulated by the coupling between donor and acceptor through variation in donor energy, variation of the donor acceptor torsion angle, and incorporation of an insulating bridge .
3. Use as Anticancer Agents
- Summary of Application : Thiadiazole derivatives, including those containing the benzo[c][1,2,5]thiadiazole (BTD) motif, have been studied for their potential as anticancer agents . These compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
- Methods of Application : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy across cancer models with an emphasis on targets of action .
- Results or Outcomes : The results from clinical trials assessing thiadiazole-containing drugs in cancer patients are summarized in the review .
4. Use in Organic Electronics
- Summary of Application : 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical synthesis of the polymers using the monomer .
- Results or Outcomes : The resulting polymers are used in various applications in organic electronics .
5. Use as a Third Component Material for Ternary Polymer Solar Cells
- Summary of Application : 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), a simple small molecule, is used as a second acceptor material to fabricate efficient ternary polymer solar cells .
- Methods of Application : The incorporation of BTF into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary polymer solar cells .
- Results or Outcomes : The best power conversion efficiency (PCE) of the ternary polymer solar cells was 12.35%, which is higher than the control J71:ITIC-based binary device with the best PCE of 10.79% .
6. Use in Highly Selective and Sensitive Primary Aromatic Amine Detection
- Summary of Application : 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) is used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show high sensitivity and selectivity for primary aromatic amine (PAA) detection .
- Methods of Application : The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .
- Results or Outcomes : The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines .
Safety And Hazards
Safety data sheets suggest that 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Direcciones Futuras
The future directions for the use of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole and similar compounds are promising. They have been extensively researched for use in photovoltaics or as fluorescent sensors . Their potential as visible-light organophotocatalysts has not received any in-depth study, indicating a possible area for future research .
Propiedades
IUPAC Name |
4-bromo-6-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVNBIVPGTEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681993 | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole | |
CAS RN |
1215206-49-7 | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)










